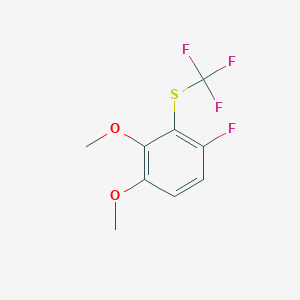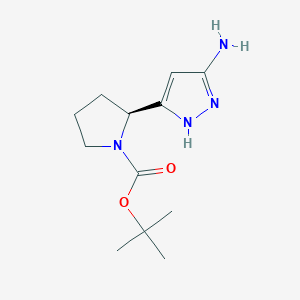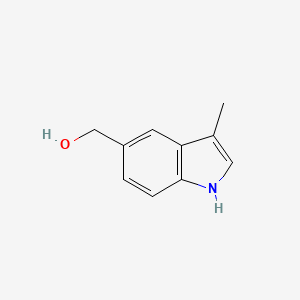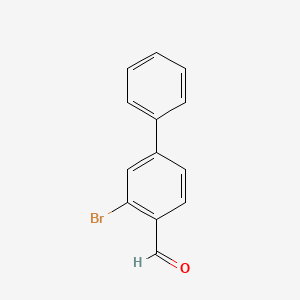
3-Bromobiphenyl-4-carboxaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromobiphenyl-4-carboxaldehyde: is an organic compound that belongs to the class of biphenyl derivatives. It is characterized by the presence of a bromine atom at the third position and a formyl group at the fourth position on the biphenyl ring. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
-
Suzuki Coupling Reaction:
Reactants: 1-bromo-3-iodobenzene, phenylboronic acid, Pd(OAc)2, PPh3, K2CO3
Solvents: Toluene, water
Conditions: Reflux at 100°C for 24 hours
-
Catalytic Reaction:
Reactants: Aryl boronic acid, 1,3-dibromobenzene, K3PO4
Solvent: Toluene
Industrial Production Methods: The industrial production of 3-Bromobiphenyl-4-carboxaldehyde typically involves large-scale application of the Suzuki coupling reaction due to its efficiency and high yield. The process is optimized for cost-effectiveness and scalability.
Analyse Chemischer Reaktionen
Types of Reactions:
-
Oxidation:
Reagents: Common oxidizing agents like KMnO4 or CrO3
Conditions: Typically carried out in acidic or neutral conditions
Products: Conversion to carboxylic acids or other oxidized derivatives
-
Reduction:
Reagents: Reducing agents such as LiAlH4 or NaBH4
Conditions: Usually performed in anhydrous conditions
Products: Reduction to alcohols or other reduced forms
-
Substitution:
Reagents: Nucleophiles like amines or thiols
Conditions: Often requires a catalyst or base
Products: Substituted biphenyl derivatives
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic medium
Reduction: NaBH4 in methanol
Substitution: Amines in the presence of a base like NaOH
Major Products:
Oxidation: Biphenyl-4-carboxylic acid
Reduction: 3-Bromobiphenyl-4-methanol
Substitution: 3-Aminobiphenyl-4-carboxaldehyde
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the development of novel materials with specific electronic properties.
Biology:
- Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine:
- Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry:
- Utilized in the production of liquid crystals for display technologies.
- Applied in the manufacture of specialty chemicals and polymers.
Wirkmechanismus
The mechanism of action of 3-Bromobiphenyl-4-carboxaldehyde involves its interaction with various molecular targets, depending on the specific application. In biological systems, it may interact with cellular proteins and enzymes, leading to alterations in cellular processes. The exact pathways and targets can vary, but typically involve binding to active sites or altering the structure of target molecules.
Vergleich Mit ähnlichen Verbindungen
3-Bromobiphenyl: Lacks the formyl group, making it less reactive in certain chemical reactions.
4-Bromobiphenyl-4-carboxaldehyde: Similar structure but with the bromine atom at a different position, leading to different reactivity and applications.
Biphenyl-4-carboxaldehyde: Lacks the bromine atom, resulting in different chemical properties and uses.
Uniqueness: 3-Bromobiphenyl-4-carboxaldehyde is unique due to the presence of both a bromine atom and a formyl group on the biphenyl ring. This combination imparts distinct reactivity and makes it a valuable intermediate in various synthetic pathways.
Eigenschaften
Molekularformel |
C13H9BrO |
|---|---|
Molekulargewicht |
261.11 g/mol |
IUPAC-Name |
2-bromo-4-phenylbenzaldehyde |
InChI |
InChI=1S/C13H9BrO/c14-13-8-11(6-7-12(13)9-15)10-4-2-1-3-5-10/h1-9H |
InChI-Schlüssel |
ZSBBCCLFWAMIEJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC(=C(C=C2)C=O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


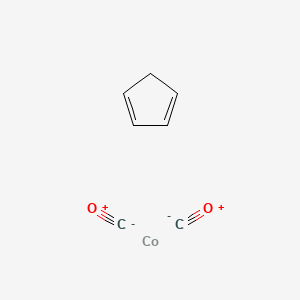
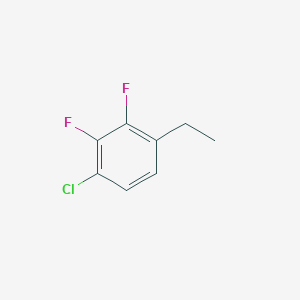


![tert-Butyl 2-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-iodobenzoate](/img/structure/B14037905.png)
![(S)-3-(Pyrrolidin-2-ylmethyl)-1H-pyrrolo[2,3-b]pyridine dihydrochloride](/img/structure/B14037913.png)

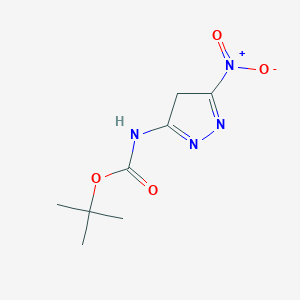
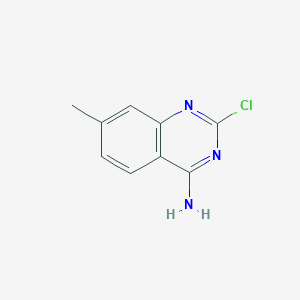

![tert-Butyl 1-((tert-butoxycarbonyl)amino)-3,3-difluoro-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B14037951.png)
